molecular formula C11H11NO B075268 3,7-Dimethyl-1H-indole-2-carbaldehyde CAS No. 1463-72-5

3,7-Dimethyl-1H-indole-2-carbaldehyde

Cat. No.: B075268
CAS No.: 1463-72-5
M. Wt: 173.21 g/mol
InChI Key: KFMJRJKKDWLVBF-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this compound, the starting materials would include 3,7-dimethylphenylhydrazine and an appropriate aldehyde.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyl-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3,7-Dimethyl-1H-indole-2-carboxylic acid.

    Reduction: 3,7-Dimethyl-1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1H-indole-2-carbaldehyde is primarily related to its ability to interact with biological targets through its indole nucleus. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Uniqueness: 3,7-Dimethyl-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 3 and 7 positions can affect the electron density of the indole ring, potentially enhancing its interactions with biological targets compared to other indole derivatives .

Properties

IUPAC Name

3,7-dimethyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMJRJKKDWLVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590777
Record name 3,7-Dimethyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463-72-5
Record name 3,7-Dimethyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (3,7-dimethyl-1H-indol-2-yl)methanol (440 mg, 2.5 mmol) and manganese dioxide (1.09 g, 12.5 mmol) in dichloromethane (15 mL) was stirred overnight at rt. The mixture was filtered and evaporated. The crude was chromatographed over silica gel eluting with ethyl acetate/hexane (5% and 7.5%) to afford the title compound (200 mg, 46%). 1H NMR (400 MHz, CDCl3) δ 10.00 (s, 1H), 8.75 (s, 1H), 7.51 (d, J=7.2 Hz, 1H), 7.15 (d, J=7.4 Hz, 1H), 7.05 (t, J=7.3 Hz, 1H), 2.61 (s, 3H), 2.45 (s, 3H).
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
catalyst
Reaction Step One
Yield
46%

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